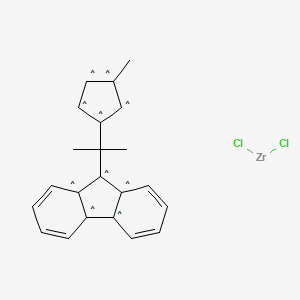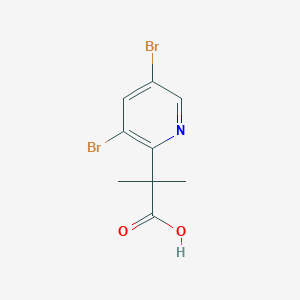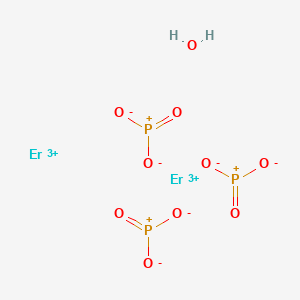
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride is an organometallic compound that serves as a catalyst in various chemical reactions. It is known for its role in polymerization processes, particularly in the copolymerization of ethylene and norbornene . The compound has a molecular formula of C22H22Cl2Zr and a molecular weight of 448.54 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride typically involves the reaction of cyclopentadienyl and fluorenyl ligands with zirconium tetrachloride. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required product quality. The reaction is usually carried out in an inert atmosphere to prevent contamination and degradation of the product .
化学反应分析
Types of Reactions
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride undergoes various types of chemical reactions, including:
Polymerization: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include olefins, alkylating agents, and other organometallic compounds. The reactions are typically carried out under inert conditions, often in the presence of solvents like toluene or hexane .
Major Products
The major products formed from reactions involving this compound are polymers and copolymers, which have applications in various industries .
科学研究应用
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride has several scientific research applications:
作用机制
The mechanism by which Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride exerts its effects involves the coordination of the zirconium center with olefinic substrates. This coordination activates the olefins, facilitating their polymerization or copolymerization. The molecular targets include the double bonds of olefins, and the pathways involved are primarily those related to catalytic polymerization .
相似化合物的比较
Similar Compounds
- Isopropylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride
- Isopropylidene(cyclopentadienyl)(9-fluorenyl)zirconium(IV)dichloride
Uniqueness
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride is unique due to its specific ligand structure, which provides distinct catalytic properties. Its ability to catalyze the copolymerization of ethylene and norbornene sets it apart from other similar compounds .
属性
分子式 |
C22H20Cl2Zr |
|---|---|
分子量 |
446.5 g/mol |
InChI |
InChI=1S/C22H20.2ClH.Zr/c1-15-12-13-16(14-15)22(2,3)21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;;;/h4-14H,1-3H3;2*1H;/q;;;+2/p-2 |
InChI 键 |
QZFLSSXERAHLRG-UHFFFAOYSA-L |
规范 SMILES |
C[C]1[CH][CH][C]([CH]1)C(C)(C)[C]2[C]3C=CC=C[C]3[C]4[C]2C=CC=C4.Cl[Zr]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278672.png)





![1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12278714.png)

![2-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester](/img/structure/B12278727.png)



![(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B12278747.png)
